molecular formula C16H23ClN4O2 B5610384 N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide

N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5610384
M. Wt: 338.83 g/mol
InChI Key: GPJHFJMXCPDZLZ-UHFFFAOYSA-N
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Description

N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide belongs to a class of compounds with pyrazole structures. Pyrazoles are known for their diverse biological activities and potential in drug development.

Synthesis Analysis

The synthesis of related pyrazole compounds often involves reactions such as cyclization, oxidation, and amidation. For example, Zhu et al. (2014) described the synthesis of similar pyrazole carboxamides using a combination of pyrazole carbonyl chloride and substituted phenylhydroxyamines, indicating a potential pathway for synthesizing related compounds (Zhu et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives typically includes distinct conformations and substituents influencing their interaction with biological targets. Shim et al. (2002) analyzed the molecular interaction of a similar compound, providing insights into the conformational analysis and binding interactions (Shim et al., 2002).

Chemical Reactions and Properties

Pyrazole derivatives can participate in various chemical reactions, including cycloadditions and functionalization reactions. For instance, Ravi et al. (2017) discussed the synthesis of functionalized pyrazoles through oxidative cycloaddition, highlighting the chemical versatility of this class of compounds (Ravi et al., 2017).

Mechanism of Action

While the specific mechanism of action for your compound is not available, many pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Pyrazole-based ligands have been shown to have catalytic properties in the oxidation reaction of catechol to o-quinone . This suggests that pyrazole compounds could be used as a model for further developments in catalytic processes relating to catecholase activity .

properties

IUPAC Name

N-[3-(4-chloropyrazol-1-yl)propyl]-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN4O2/c17-13-9-19-20(11-13)7-3-6-18-16(23)12-8-15(22)21(10-12)14-4-1-2-5-14/h9,11-12,14H,1-8,10H2,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJHFJMXCPDZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(CC2=O)C(=O)NCCCN3C=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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